N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring, a dihydropyridine ring, and an acetamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the dihydropyridine ring, and the final coupling to form the acetamide group. Common synthetic routes may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Dihydropyridine Ring: This step often involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the benzodioxole and dihydropyridine intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity, particularly those involved in neurotransmitter synthesis or degradation.
Receptor Interaction: Binding to specific receptors in the nervous system, influencing signal transduction pathways.
Pathway Modulation: Affecting cellular pathways such as the PI3K-AKT or MAPK pathways, which are involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-chlorophenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methoxyphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(4-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of the benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-15-3-5-17(6-4-15)13-28-22-11-25(16(2)9-19(22)26)12-23(27)24-18-7-8-20-21(10-18)30-14-29-20/h3-11H,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPYTYWEQOYURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.